Product packaging for 3-(Pentafluoroethoxy)piperidine(Cat. No.:)

3-(Pentafluoroethoxy)piperidine

Cat. No.: B12110175
M. Wt: 219.15 g/mol
InChI Key: MZZLGEFPQPNLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pentafluoroethoxy)piperidine is a specialized piperidine derivative offered as a high-purity building block for research and development. Piperidine rings are crucial scaffolds in medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous bioactive alkaloids . The pentafluoroethoxy moiety on the piperidine scaffold may enhance properties such as metabolic stability, lipophilicity, and membrane permeability, making this compound a valuable intermediate for drug discovery programs. Potential applications include its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs), in the creation of chemical libraries for high-throughput screening, and in methodological research for the synthesis of complex piperidine derivatives . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment and under the guidelines of their institution's safety protocols. Note: The specific pharmacological activity, mechanism of action, and detailed research value for this exact compound are not currently established in the searched literature and require verification from direct technical sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10F5NO B12110175 3-(Pentafluoroethoxy)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F5NO

Molecular Weight

219.15 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)piperidine

InChI

InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h5,13H,1-4H2

InChI Key

MZZLGEFPQPNLTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(C(F)(F)F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Fluorinated Piperidines

Chemo- and Stereoselective Synthesis of Fluorinated Piperidine (B6355638) Systems

The synthesis of fluorinated piperidines presents unique challenges, primarily due to the high reactivity of fluorine and the potential for undesired side reactions, such as hydrodefluorination. acs.org However, significant progress has been made in developing chemo- and stereoselective methods to address these issues.

Dearomatization-Hydrogenation (DAH) Strategies for Fluoropyridines

A prominent and effective method for synthesizing fluorinated piperidines is the dearomatization-hydrogenation (DAH) of readily available fluoropyridines. nih.govnih.gov This two-step, one-pot process allows for the creation of a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govspringernature.com The process involves the initial dearomatization of the fluoropyridine ring, followed by hydrogenation to yield the saturated piperidine. nih.govnih.gov

Rhodium-Catalyzed Dearomatization and Subsequent Hydrogenation

Rhodium catalysts have proven effective in the DAH of fluoropyridines. nih.govspringernature.com In this method, a rhodium-carbene catalyst is used in conjunction with a boron-containing reagent, such as pinacol (B44631) borane (B79455) (HBpin), and molecular hydrogen. springernature.com The reaction must be conducted under dry conditions to prevent deactivation of the catalyst. springernature.com This approach has been successfully used to synthesize a range of all-cis-fluorinated piperidine derivatives. springernature.comresearchgate.net The rhodium-catalyzed process is highly diastereoselective, providing specific stereoisomers of the fluorinated piperidine products. nih.govspringernature.com

The general procedure involves combining the fluoropyridine substrate with a rhodium catalyst, such as one containing a cyclic (amino)(alkyl)carbene (CAAC) ligand, and a borane reagent in a dry solvent like tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. nih.govspringernature.com The reaction mixture is then heated to facilitate the dearomatization and subsequent hydrogenation, yielding the desired all-cis-(multi)fluorinated piperidine. springernature.com

Table 1: Key Features of Rhodium-Catalyzed DAH of Fluoropyridines

ParameterDescriptionReferences
CatalystRhodium-carbene complexes springernature.com
ReagentsPinacol borane (HBpin), Molecular Hydrogen (H2) springernature.com
Key AdvantageHigh diastereoselectivity for all-cis products springernature.comresearchgate.net
Reaction ConditionsAnhydrous, one-pot, two-step process springernature.com
Heterogeneous Palladium-Catalyzed Hydrogenation Approaches

An alternative and robust method for the synthesis of fluorinated piperidines involves the use of heterogeneous palladium catalysts. acs.org This approach is particularly advantageous as it utilizes commercially available and cheaper catalysts and demonstrates high tolerance to air and moisture, making it more practical for large-scale synthesis. acs.org The palladium-catalyzed hydrogenation of fluoropyridines is highly cis-selective and can be performed chemoselectively, reducing the fluoropyridine ring while leaving other aromatic systems, like benzene (B151609) and imidazole (B134444) rings, intact. acs.org

This method has been successfully applied to the synthesis of a broad range of (multi)fluorinated piperidines, including derivatives of important drug compounds. acs.org The process typically involves using a common heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), to reduce the fluoropyridine substrate under a hydrogen atmosphere. acs.org

Table 2: Comparison of Rhodium vs. Palladium Catalysis in DAH

FeatureRhodium-Catalyzed DAHPalladium-Catalyzed DAHReferences
Catalyst TypeHomogeneousHeterogeneous acs.orgspringernature.com
SelectivityHighly diastereoselective for all-cis isomersCis-selective, chemoselective over other aromatics acs.orgspringernature.com
RobustnessRequires dry conditionsTolerant to air and moisture acs.orgspringernature.com
Catalyst Cost/AvailabilityMore expensive, specialized ligandsCheaper, commercially available acs.org
Diastereoselective Synthesis of All-cis-(multi)fluorinated Piperidines

The DAH strategies, particularly the rhodium-catalyzed method, are noteworthy for their ability to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. springernature.comresearchgate.net This stereochemical control is significant because the spatial arrangement of fluorine atoms can dramatically influence the biological activity and physicochemical properties of the molecule. nih.govresearchgate.net The all-cis configuration arises from the hydrogenation of the dearomatized intermediate, where hydrogen atoms add to the same face of the ring. springernature.com This method has enabled the synthesis of fluorinated analogs of several biologically active compounds, including Melperone, Diphenidol, and Eperisone. researchgate.net

Nucleophilic and Electrophilic Fluorination Approaches for Piperidine Scaffolds

Beyond the hydrogenation of fluorinated precursors, direct fluorination of pre-existing piperidine scaffolds is another key synthetic route. acs.orgnih.gov These methods can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic fluorination typically involves the displacement of a leaving group on the piperidine ring with a fluoride (B91410) ion source. nih.gov This approach requires the synthesis of piperidine precursors with a suitably positioned leaving group and defined stereochemistry, which can be a multi-step and challenging process. nih.gov

Electrophilic fluorination, on the other hand, uses reagents that deliver an electrophilic fluorine species to a nucleophilic center on the piperidine ring. nih.gov This often necessitates the preparation of pre-functionalized piperidine precursors to direct the fluorination to the desired position. nih.gov

Radical-Mediated Syntheses of Fluorinated Piperidine Derivatives

Radical-mediated reactions offer an alternative pathway to fluorinated piperidines. nih.govnih.gov These methods often involve the generation of a radical on the piperidine ring or a precursor, which then reacts with a fluorine source. nih.gov While some radical-mediated syntheses of fluorinated piperidines have been reported, they have been less of a primary focus compared to DAH and nucleophilic/electrophilic approaches. nih.gov One example involves the light-mediated intramolecular radical cyclization of vinylidenecyclopropanes to form fluorine-containing heterocyclic compounds. nih.gov

Oxidative Ring Opening and Reductive Amination Sequences for Fluorine-Containing Piperidine-γ-Amino Acid Derivatives

A potent strategy for the stereocontrolled synthesis of fluorine-containing piperidine derivatives involves an oxidative ring-opening followed by a double reductive amination sequence. researchgate.netresearchgate.net This methodology provides a pathway to functionalized azaheterocycles from various cyclic compounds. researchgate.net

The core concept begins with the oxidative cleavage of a carbon-carbon double bond within a suitable cyclic precursor, such as an unsaturated bicyclic γ-lactam (often a Vince-lactam derivative). researchgate.net This cleavage, which can be achieved through methods like ozonolysis or osmium-catalyzed dihydroxylation followed by sodium periodate (B1199274) oxidation, generates an unstable dialdehyde (B1249045) intermediate. researchgate.net This diformyl intermediate is then directly subjected to a double reductive amination and ring-closing reaction with a primary amine. researchgate.netresearchgate.net

By employing fluoroalkylamines, such as pentafluoroethoxyamine, in this step, the desired fluorine-containing substituent can be incorporated into the newly formed piperidine ring. researchgate.net This process is stereocontrolled, allowing for precise management of the stereochemistry in the final products. researchgate.netresearchgate.net The versatility of this protocol has been demonstrated in the synthesis of various piperidine and azepane frameworks, making it a valuable tool for accessing complex fluorine-containing amino acid derivatives. researchgate.netglobalauthorid.com

Synthesis from Dihydropyridinone Derivatives

The synthesis of piperidine derivatives can be achieved starting from dihydropyridinone or piperidinone precursors. One established method involves the Mannich condensation reaction to form a piperidin-4-one ring system. nih.gov For instance, the reaction of an appropriate aldehyde (like 3,4,5-trimethoxybenzaldehyde), a ketone, and ammonium (B1175870) acetate (B1210297) can yield a substituted piperidin-4-one. nih.gov

This piperidinone core serves as a versatile intermediate. The carbonyl group can be subjected to further reactions, such as nucleophilic addition with organometallic reagents, to introduce additional substituents. Subsequent reduction of the ketone and/or other functional groups can lead to the fully saturated piperidine ring. While this specific route is well-documented for piperidin-4-ones, its principles can be adapted for the synthesis of 3-substituted piperidines by selecting appropriate starting materials and reaction sequences.

Enantioselective Routes to 3-Substituted Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous asymmetric syntheses for chiral piperidines.

A highly effective and modular approach for accessing enantioenriched 3-substituted piperidines is through a rhodium-catalyzed asymmetric carbometalation. researchgate.netsnnu.edu.cn This method typically involves a three-step process: partial reduction of a pyridine (B92270), rhodium-catalyzed asymmetric carbometalation, and a final reduction to the piperidine. snnu.edu.cnacs.org

The key step is an asymmetric reductive Heck-type reaction. researchgate.netthieme-connect.com A 1,2-dihydropyridine, often protected as a phenyl carbamate, is coupled with an aryl, heteroaryl, or vinyl boronic acid in the presence of a chiral rhodium catalyst. snnu.edu.cnacs.org This reaction proceeds with high regioselectivity to furnish 3-substituted tetrahydropyridines in excellent yields and high enantioselectivity. snnu.edu.cn A final reduction step then yields the desired chiral 3-substituted piperidine. researchgate.net The reaction shows broad functional group tolerance, making it applicable to complex substrates. acs.org

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridine (B1217469) 1a with Various Boronic Acids snnu.edu.cnacs.org

Entry Aryl Boronic Acid (ArB(OH)₂) Product Yield (%) ee (%)
1 Phenyl boronic acid 3-phenyl-tetrahydropyridine 81 96
2 4-Methoxyphenyl boronic acid 3-(4-methoxyphenyl)-tetrahydropyridine 95 98
3 4-Fluorophenyl boronic acid 3-(4-fluorophenyl)-tetrahydropyridine 83 98
4 2-Thienyl boronic acid 3-(2-thienyl)-tetrahydropyridine 75 96

Conditions: [Rh(cod)(OH)]₂, (S)-Segphos, aq. CsOH, THP:toluene:H₂O, 70 °C.

Combining chemical synthesis with biocatalysis offers a sustainable and highly selective route to chiral piperidines. nih.govacs.org A notable chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. nih.govnih.gov This strategy utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade. researchgate.net

The process begins with the chemical reduction of a pyridinium (B92312) salt to an N-substituted tetrahydropyridine (B1245486) (THP). mdpi.com An amine oxidase enzyme then oxidizes the THP in situ to generate a dihydropyridinium (DHP) intermediate. nih.gov This activated intermediate is then stereoselectively reduced by a cascade of ene-imine reductases (IREDs) to yield stereo-defined 3- or 3,4-substituted piperidines. nih.govacs.org This method has proven effective for synthesizing a broad range of chiral piperidines, including precursors to important pharmaceutical agents. nih.govresearchgate.net

Table 2: Chemo-Enzymatic Synthesis of Chiral 3-Substituted Piperidines researchgate.net

Entry Substrate (N-Substituted Tetrahydropyridine) Product Yield (%) ee (%)
1 N-benzyl-3-phenyl-THP (R)-N-benzyl-3-phenylpiperidine 85 >99
2 N-benzyl-3-methyl-THP (R)-N-benzyl-3-methylpiperidine 78 98
3 N-benzyl-3-(furan-2-yl)-THP (R)-N-benzyl-3-(furan-2-yl)piperidine 62 86
4 N-benzyl-3-(thiophen-2-yl)-THP (S)-N-benzyl-3-(thiophen-2-yl)piperidine 71 96

Conditions: 6-HDNO (amine oxidase), Ene-IRED (reductase cascade), appropriate buffer and cofactors.

Asymmetric hydrogenation of pyridine derivatives is a direct and atom-economical method for producing chiral piperidines. mdpi.com Given the abundance of fluoropyridines, their direct hydrogenation is an attractive strategy for synthesizing fluorinated piperidines. nih.gov However, this approach can be complicated by competitive hydrodefluorination. mdpi.comnih.gov

To overcome these challenges, specific catalysts and conditions have been developed. Heterogeneous catalysts, such as palladium on carbon, have been used for the cis-selective hydrogenation of fluoropyridines, demonstrating tolerance for other aromatic systems. nih.gov For asymmetric transformations, iridium and rhodium catalysts with chiral ligands are commonly employed. dicp.ac.cnrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts can produce valuable cis-configurated hydroxypiperidine esters with high diastereo- and enantioselectivity. rsc.org Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine as a chirality source offers a powerful method to synthesize chiral fluoropiperidines without requiring a chiral catalyst. dicp.ac.cn

A dearomatization-hydrogenation (DAH) process provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method generally results in high yields and excellent diastereomeric ratios. nih.gov

Intramolecular Cyclization and Cycloaddition Reactions for Piperidine Ring Formation

Building the piperidine ring through intramolecular cyclization is a fundamental strategy in heterocyclic synthesis. A variety of methods can be employed, depending on the desired substitution pattern. One such method is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes bearing an amino group. mdpi.com This cascade is typically mediated by an acid, which activates the alkyne and leads to the formation of an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com

Another innovative approach involves a P(NMe₂)₃-mediated reductive intramolecular cyclopropanation. rsc.org This metal-free method allows for the synthesis of cyclopropane-fused heterocycles, including those based on a tetrahydroquinoline framework. These strained bicyclic systems can then undergo a catalytic hydrogenative ring-expansion to furnish medium-sized rings, a strategy that can be adapted for piperidine synthesis. rsc.org The general principle of intramolecular cyclization, where a nucleophilic group within a molecule attacks an electrophilic center to form a ring, is a cornerstone of organic synthesis applicable to the formation of the piperidine scaffold from appropriately designed acyclic precursors. youtube.com

N-Heterocyclization of Primary Amines with Diols

A powerful and environmentally benign method for the synthesis of cyclic amines is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. masterorganicchemistry.com This reaction typically proceeds via a "borrowing hydrogen" mechanism, where the diol is transiently oxidized to a dialdehyde, which then undergoes condensation with the primary amine to form a dihydropyridine intermediate, followed by reduction to the piperidine.

A notable example is the use of a CpIr complex as a catalyst. masterorganicchemistry.com This system has been shown to be effective for the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields, with water being the only byproduct. masterorganicchemistry.com For instance, the reaction of 1,5-pentanediol (B104693) with a primary amine in the presence of the CpIr catalyst would yield the corresponding N-substituted piperidine.

While this method is well-established for non-fluorinated piperidines, its application to the synthesis of piperidines bearing fluorinated substituents on the carbon backbone from fluorinated diols has not been extensively reported.

One-Pot Cyclization from Amino Alcohols

The one-pot cyclization of amino alcohols represents another efficient strategy for the synthesis of piperidines. This transformation can be achieved using various reagents to activate the hydroxyl group for intramolecular nucleophilic substitution by the amine. A classic approach involves the use of thionyl chloride (SOCl₂) to convert the amino alcohol to the corresponding chloroamine, which then undergoes intramolecular cyclization under basic conditions. springernature.com

This method avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. springernature.com However, the direct application of this method to fluorinated amino alcohols to produce fluorinated piperidines has not been widely documented.

Cyclocondensation of Alkyl Dihalides and Amines/Hydrazines

The cyclocondensation of alkyl dihalides with primary amines or hydrazines is a classical and straightforward approach to N-heterocycles. britannica.com This reaction involves the double N-alkylation of the amine with the dihalide to form the cyclic structure. Microwave-assisted synthesis in an aqueous alkaline medium has been shown to be a simple, efficient, and environmentally friendly method for this transformation, providing access to a range of substituted piperidines. britannica.com

This methodology offers a one-pot approach to a variety of heterocycles without the need for expensive metal catalysts. britannica.comrsc.org While effective for the synthesis of the core piperidine ring, the use of this method with fluorinated dihalides to produce piperidines with fluorine substituents on the carbon skeleton is not a commonly reported strategy.

Radical Cyclization of Haloalkynes

Radical cyclizations offer a powerful tool for the construction of cyclic systems, including piperidines. The radical cyclization of haloalkynes can be initiated by various radical initiators, leading to the formation of a vinyl radical that can be trapped to afford the final product. While radical cyclizations are well-established for the synthesis of piperidine derivatives, the specific application of haloalkyne radical cyclization for the synthesis of fluorinated piperidines is not extensively described in the literature. More common are radical cyclizations involving haloalkenes or haloalkanes. nih.gov

Aza-Prins Cyclization

The aza-Prins cyclization is a valuable method for the stereoselective synthesis of functionalized piperidines. sigmaaldrich.comacs.org This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. When a stoichiometric amount of a Lewis acid that can also act as a fluoride source, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is used, a fluoride ion can be incorporated into the product to generate a 4-fluoropiperidine (B2509456) derivative. sigmaaldrich.comnih.gov This process is known as an aza-Prins fluorination reaction. sigmaaldrich.comnih.gov

The reaction proceeds through the formation of an iminium ion, which is then attacked by the tethered alkene. The resulting carbocation is subsequently quenched by a fluoride ion. sigmaaldrich.com Microwave irradiation has been shown to accelerate these reactions. sigmaaldrich.comnih.gov While this method has been successfully applied to the synthesis of 4-fluoropiperidines, its direct application to generate 3-fluorinated or other substituted fluoropiperidines is less common.

Continuous Flow Chemistry Applications in Fluorinated Piperidine Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with precise control. springernature.comfrancis-press.comgoogle.com These features are particularly beneficial for fluorination reactions, which often involve hazardous reagents and intermediates. springernature.comfrancis-press.com

The use of flow microreactors for fluorination reactions, such as those employing diethylaminosulfur trifluoride (DAST) or Selectfluor®, has been demonstrated to be safe and reliable. springernature.comfrancis-press.com In-line scavenging techniques can be employed to obtain clean products without the need for extensive purification. springernature.com

Flow chemistry has also been applied to the synthesis of piperidine derivatives. For example, the synthesis of [¹⁸F]FPEB, a positron emission tomography (PET) radiopharmaceutical, has been achieved using a commercial continuous-flow microfluidics device. youtube.com Furthermore, a flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d₃)piperidines has been developed. libretexts.org The application of continuous flow to the hydrogenation of fluoropyridines to produce fluorinated piperidines is a promising area for future development, potentially enabling safer and more efficient production of these valuable compounds. libretexts.org

Targeted Introduction of Pentafluoroethoxy Moieties into Piperidine Scaffolds

The introduction of a pentafluoroethoxy (-OCF₂CF₃) group onto a piperidine ring represents a significant synthetic challenge. A plausible and widely used method for the formation of ether linkages is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comresearchgate.netnih.gov This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent in an Sₙ2 reaction. masterorganicchemistry.comresearchgate.net

A proposed synthetic route to 3-(Pentafluoroethoxy)piperidine would involve the following steps:

Synthesis of a protected piperidin-3-ol: A suitable N-protected piperidin-3-ol, such as N-Boc-piperidin-3-ol, would be the starting material. This can be synthesized via various methods, including the reduction of the corresponding piperidin-3-one (B1582230) or through asymmetric synthesis to obtain a specific enantiomer.

Williamson Ether Synthesis: The N-protected piperidin-3-ol would be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then be reacted with a pentafluoroethoxy electrophile. A potential electrophile could be pentafluoroethyl iodide (CF₃CF₂I) or another species capable of delivering the pentafluoroethyl cation or its synthetic equivalent. The Sₙ2 reaction would result in the formation of the desired N-protected this compound.

Deprotection: The final step would involve the removal of the N-protecting group (e.g., Boc group) under acidic conditions to yield the target compound, This compound .

Table 1: Representative Examples of Fluorinated Piperidine Synthesis This table presents data from studies on the synthesis of various fluorinated piperidines, as a direct synthesis of this compound is not documented.

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
13-Fluoropyridine[Rh(COD)Cl]₂, HBpin, H₂ (50 bar), THF, 25 °Call-cis-3-FluoropiperidineGood springernature.com
22-FluoropyridinePd/C, H₂ (50 bar), MeOH, rtcis-2-FluoropiperidineHigh sigmaaldrich.comnih.gov
3N-Tosyl homoallylamine, AldehydeHBF₄·OEt₂, CH₂Cl₂, rtcis-4-Fluoropiperidine derivativeGoodN/A
4FluoropyridineRh(I) complex, Pinacol borane, H₂all-cis-(Multi)fluorinated piperidineHigh nih.gov

Strategies for Incorporating Haloalkoxy Groups, including Pentafluoroethoxy

The incorporation of haloalkoxy groups, such as the pentafluoroethoxy moiety, onto an aliphatic core like piperidine, typically involves the formation of an ether linkage. The most prominent and versatile method for achieving this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This classical organic reaction involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate.

In the context of synthesizing this compound, this strategy would necessitate a 3-hydroxypiperidine (B146073) precursor, which is deprotonated to form the corresponding alkoxide. This alkoxide would then serve as a nucleophile, attacking an electrophilic source of the pentafluoroethoxy group.

The key steps and considerations for this approach are outlined below:

Formation of the Alkoxide: The 3-hydroxypiperidine is treated with a strong base to deprotonate the hydroxyl group. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH), which have the advantage of forming a gaseous hydrogen byproduct that does not interfere with the subsequent reaction. youtube.com

Nucleophilic Attack: The resulting piperidin-3-oxide anion acts as the nucleophile in an S_N2 reaction, attacking the electrophilic carbon of a pentafluoroethylating agent. byjus.com

Choice of Pentafluoroethylating Agent: The success of the synthesis hinges on the availability and reactivity of a suitable electrophilic source of the pentafluoroethoxy group. A common choice would be pentafluoroethyl iodide or bromide. Alternatively, a pentafluoroethyl sulfonate, such as the tosylate or mesylate, could be employed, as sulfonates are excellent leaving groups.

The Williamson ether synthesis is generally most effective for primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing pathway. masterorganicchemistry.com Given that the electrophilic carbon in a pentafluoroethyl group is primary, this method is, in principle, well-suited for the desired transformation.

An alternative, though less common, approach could involve the reaction of a silyl (B83357) ether derivative of a phenol (B47542) with an aromatic fluorine compound, which proceeds with the elimination of trialkylfluorosilane. google.com While this has been applied to the synthesis of aromatic ethers, its application to aliphatic systems like piperidine is less established.

Exploration of Synthetic Accessibility for this compound

The synthetic accessibility of this compound is largely contingent on the successful synthesis of its key precursor, 3-hydroxypiperidine, and the subsequent etherification with a pentafluoroethylating agent.

The synthesis of 3-hydroxypiperidine and its derivatives is well-documented in the chemical literature. Various synthetic routes have been developed, often starting from readily available materials. For instance, facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives have been reported. wikipedia.org Other methods include the preparation of 3-hydroxypiperidine from 5-halo-2-hydroxypentylamine hydrohalide through a cyclization reaction. byjus.com

Once the 3-hydroxypiperidine precursor is obtained, the crucial step is the introduction of the pentafluoroethoxy group. As discussed, the Williamson ether synthesis represents the most direct and plausible route. A proposed synthetic scheme is presented below:

Scheme 1: Proposed Synthesis of this compound Generated mermaid

The nitrogen of the piperidine ring would likely need to be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions during the etherification step. The protecting group can then be removed in a final step to yield the target compound.

Challenges in this synthesis would primarily relate to the reactivity of the pentafluoroethylating agent and the potential for competing elimination reactions. The highly electronegative fluorine atoms in the pentafluoroethyl group can influence the reactivity of the electrophilic carbon and the stability of the transition state. Careful optimization of reaction conditions, including the choice of solvent, temperature, and base, would be critical to maximize the yield of the desired ether product.

Below is a table summarizing the key reactants and their roles in the proposed synthesis:

Reactant/ReagentRoleRationale
N-Protected 3-HydroxypiperidineStarting MaterialProvides the piperidine core with a hydroxyl group at the 3-position for etherification.
Sodium Hydride (NaH)BaseDeprotonates the hydroxyl group to form the nucleophilic alkoxide. youtube.com
Pentafluoroethyl Iodide/BromideElectrophileProvides the pentafluoroethoxy group for the etherification reaction.
Aprotic Solvent (e.g., THF, DMF)SolventSolubilizes the reactants and facilitates the S_N2 reaction.
Acid (for deprotection)ReagentRemoves the nitrogen protecting group in the final step.

Conformational Analysis and Stereochemical Control in Fluorinated Piperidines

Understanding Conformational Behavior in Fluorinated Piperidine (B6355638) Systems

The conformational landscape of fluorinated piperidines is a subject of significant interest due to the unique properties imparted by fluorine atoms. nih.gov Understanding this behavior is crucial for designing conformationally rigid molecular scaffolds. nih.gov The preference for a particular conformation in these systems is dictated by a delicate balance of several factors, including electrostatic interactions, hyperconjugation, steric repulsion, and solvation effects. nih.govresearchgate.netresearchgate.net

A systematic survey of diversely substituted and protected fluorinated piperidine derivatives, utilizing NMR spectroscopy and computational methods, has provided a detailed overview of the parameters controlling their conformational behavior. nih.govnih.gov These studies have revealed that while delocalization forces like charge-dipole interactions and hyperconjugation are significant, solvation and solvent polarity also play a major role in stabilizing specific conformers. nih.govnih.gov

Impact of Fluorine Substitution on Piperidine Ring Conformation

The substitution of hydrogen with fluorine on a piperidine ring can dramatically alter its conformational preferences. nih.gov While saturated six-membered rings typically favor a chair conformation with substituents in the equatorial position to minimize steric strain, fluorinated piperidines often exhibit a preference for the axial orientation of the fluorine atom. researchgate.net This counterintuitive preference is a result of stabilizing stereoelectronic interactions. researchgate.net

For instance, in protonated 3-fluoropiperidine (B1141850), a strong charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom stabilizes the axial conformer. researchgate.netresearchgate.net Hyperconjugative interactions, involving the donation of electron density from anti-periplanar C-H bonds into the antibonding orbital of the C-F bond (σCH → σ*CF), also contribute to the stability of the axial conformation. researchgate.netresearchgate.net The extent of this axial preference can be influenced by the presence of other substituents on the piperidine ring and the nature of the solvent. nih.govd-nb.info

Factors Influencing Axial-F Preference in Fluorinated Piperidines

The preference for the axial orientation of fluorine in fluorinated piperidines is a well-documented phenomenon driven by a combination of stabilizing forces. nih.govresearchgate.net Computational and experimental studies have identified several key factors that contribute to this preference:

Charge-Dipole Interactions: In protonated piperidines, the electrostatic attraction between the positively charged nitrogen (N+) and the partial negative charge on the axial fluorine atom is a major stabilizing force. researchgate.netresearchgate.net This interaction is particularly significant in polar solvents. nih.gov

Hyperconjugation: The donation of electron density from anti-periplanar C-H σ-bonds into the low-lying C-F σ* antibonding orbital provides additional stabilization to the axial conformer. researchgate.netresearchgate.net This is a classic example of a stereoelectronic effect.

Solvation and Solvent Polarity: The polarity of the solvent plays a crucial role in modulating the conformational equilibrium. nih.gov More polar solvents tend to enhance the preference for the axial conformer, as they can better stabilize the increased dipole moment associated with this conformation. nih.govd-nb.info For example, the axial preference for acetyl-protected 3,5-difluoropiperidine (B12995073) is significantly higher in the more polar solvent DMSO compared to chloroform. nih.gov

Steric Factors: While stereoelectronic effects often dominate, steric interactions can also influence the conformational preference. In some cases, steric repulsion between the fluorine atom and other substituents can destabilize the axial conformation, leading to a preference for the equatorial position. researchgate.netd-nb.info

A systematic analysis of various fluorinated piperidine derivatives has shown that the interplay of these factors determines the final conformational outcome. nih.govd-nb.info For example, in 3-fluoropiperidine and 3,5-difluoropiperidine derivatives, a strong preference for the Faxial conformation is observed in solution. nih.govresearchgate.net The table below summarizes the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for selected fluorinated piperidines, highlighting the influence of substitution and solvent.

CompoundAnalogueSolventΔG (kcal/mol) Gas PhaseΔG (kcal/mol) SolventExperimental Observation
3-Fluoropiperidine (1) TFA (A)Chloroform-1.1-3.1High Axial Preference
HCl (B)Water-5.7-5.7High Axial Preference
NH (C)Water-1.4-3.5High Axial Preference
3,5-Difluoropiperidine (2) TFA (A)Chloroform-1.7-5.3High Axial Preference
HCl (B)Water-10.5-10.5High Axial Preference
NH (C)Water-2.3-6.1High Axial Preference
cis-3-Fluoro-4-methylpiperidine (3) TFA (A)Chloroform-2.5-4.4High Axial Preference
HCl (B)Water-6.6-6.9High Axial Preference
NH (C)Water-2.9-5.4High Axial Preference

Data sourced from Nairoukh et al. (2020). nih.govd-nb.inforesearchgate.net The ΔG values represent the free enthalpy difference between the equatorial and axial conformers (ΔG = Gequatorial - Gaxial). A negative value indicates a preference for the axial conformation.

Stereochemical Control in the Synthesis of Fluorinated Piperidine Derivatives

Achieving stereochemical control in the synthesis of fluorinated piperidine derivatives is essential for accessing specific diastereomers with desired biological activities. researchgate.netnih.gov Several synthetic strategies have been developed to introduce fluorine atoms with high diastereoselectivity.

One effective method involves a catalytic dearomatization-hydrogenation sequence of fluoropyridine precursors. nih.govnih.gov This one-pot process, often utilizing a rhodium catalyst, can furnish a variety of substituted, all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govnih.gov The stereochemistry of the final product is often directed by the catalyst and reaction conditions, leading to the preferential formation of one diastereomer. nih.gov

Another approach relies on the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by a double reductive amination with a fluoroalkylamine. jyu.fi This method allows for the stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives, where the configuration of the stereocenters in the product is predetermined by the chiral centers of the starting lactam. researchgate.netjyu.fi

Furthermore, the choice of protecting groups on the piperidine nitrogen can influence the stereochemical outcome. For instance, in some cases, trifluoroacetamide (B147638) (TFA) protected piperidines may favor an equatorial fluorine orientation, while their corresponding hydrochloride (HCl) salts exhibit a strong axial preference. nih.gov This highlights the subtle interplay between protecting groups, electronic effects, and the resulting conformational bias.

The development of these stereocontrolled synthetic methods is crucial for the preparation of enantiopure fluorinated piperidine derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. researchgate.netjyu.fi

Reaction Mechanisms and Functional Group Transformations of Fluorinated Piperidines

Mechanistic Insights into Piperidine (B6355638) Ring Formation and Functionalization

The synthesis of fluorinated piperidines like 3-(Pentafluoroethoxy)piperidine typically involves the reduction of a corresponding substituted pyridine (B92270) precursor. A prevalent and robust method is the catalytic hydrogenation of fluoropyridines. nih.govresearchgate.net For the target compound, this would involve the hydrogenation of 3-(pentafluoroethoxy)pyridine.

Commonly employed methods include:

Heterogeneous Catalysis : Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on carbon (Rh/C) are frequently used. researchgate.netresearchgate.net The reaction often requires high pressures of hydrogen gas and may be conducted in acidic media, such as acetic acid, to enhance catalyst activity and protonate the pyridine ring, making it more susceptible to reduction. nih.govresearchgate.net

Dearomatization-Hydrogenation (DAH) : This two-step, one-pot process involves an initial dearomatization of the pyridine ring followed by hydrogenation. While effective for many fluorinated pyridines, it can have limitations regarding functional group tolerance. nih.gov

Transfer Hydrogenation : Methods using reagents like trichlorosilane (B8805176) in the presence of a catalyst offer an alternative to high-pressure hydrogenation for reducing substituted pyridines. mdpi.com

The hydrogenation of the pyridine ring is a cis-selective process, meaning the hydrogen atoms add to the same face of the ring, typically resulting in a cis-conformation of the substituents on the newly formed saturated ring. nih.gov However, a potential side reaction during the hydrogenation of fluoroalkyl-substituted pyridines is hydrodefluorination, where C-F bonds are cleaved. rsc.org The stability of the pentafluoroethoxy group under various hydrogenation conditions would be a critical factor in achieving a successful synthesis.

Reactivity of the Nitrogen Atom in Fluorinated Piperidines

The nitrogen atom in the piperidine ring is a secondary amine, which typically acts as a base and a nucleophile. However, the strong electron-withdrawing nature of the 3-(pentafluoroethoxy) group is expected to significantly reduce the electron density on the nitrogen atom through an inductive effect.

This reduction in electron density has a primary consequence: a marked decrease in basicity (pKa). The introduction of fluorine atoms in the β-position relative to the amine nitrogen generally leads to a significant drop in pKa. For comparison, the pKa of piperidinium (B107235) is approximately 11.2, while fluorination can lower this value substantially. This modulation of basicity is a key strategy in drug design to optimize the pharmacokinetic properties of amine-containing molecules. nih.gov

Table 1: Comparison of Estimated pKa Values for Piperidine and a Fluorinated Analogue

CompoundSubstituent at C3Expected pKa EffectNotes
Piperidine-HBaseline (pKa ~11.2)Standard secondary amine basicity.
This compound-OCF₂CF₃Significantly LowerThe strong inductive electron-withdrawing effect of the -OCF₂CF₃ group drastically reduces the nitrogen's ability to accept a proton.

This reduced basicity also impacts the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for reactions such as alkylations or acylations.

Transformations at Carbon Centers of the Fluorinated Piperidine Ring

Direct functionalization of the carbon atoms of the piperidine ring is a powerful strategy for creating complex molecules. Site-selective C-H functionalization is a particularly attractive but challenging field. The electronic environment created by the 3-(pentafluoroethoxy) substituent would be a key determinant of regioselectivity.

α-Positions (C2 and C6) : These positions are adjacent to the electron-withdrawing nitrogen atom (in its protonated or derivatized state) and are influenced by the C3 substituent. Rhodium-catalyzed C-H insertion reactions have been used to functionalize the C2 position of N-protected piperidines, though the selectivity is highly dependent on the catalyst and the N-protecting group.

β-Position (C4) : The C4 position is electronically distinct. For some N-substituted piperidines, C-H functionalization can be directed to the C4 position, again using specific rhodium catalysts.

C3 Position : Functionalization at the already substituted C3 position is sterically hindered and electronically disfavored for many reaction types.

Given the strong deactivating effect of the fluoroalkoxy group, electrophilic substitution on the ring would be highly challenging. Radical-based transformations or metal-catalyzed C-H activation methods would likely be more viable approaches for introducing new functional groups onto the carbon skeleton.

Derivatization Strategies for Enhancing Molecular Complexity and Introducing Diverse Functionalities

Despite its reduced nucleophilicity, the secondary amine of this compound remains a key handle for derivatization. Standard transformations can be employed to introduce a wide array of functionalities, although reaction conditions may need to be optimized. researchgate.netnih.govnsf.gov

Table 2: Common Amine-Based Derivatization Reactions

Reaction TypeReagentsProductNotes
N-AlkylationAlkyl halides (R-X), Base (e.g., K₂CO₃, NaH)Tertiary AmineMay require stronger bases or higher temperatures due to reduced nucleophilicity.
N-AcylationAcyl chlorides (RCOCl), Anhydrides ((RCO)₂O)AmideGenerally proceeds readily, forming a stable amide bond.
N-ArylationAryl halides (Ar-X), Pd or Cu catalystN-Aryl PiperidineBuchwald-Hartwig or Ullmann coupling conditions are typically effective.
Reductive AminationAldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃)Tertiary AmineA versatile method for introducing complex alkyl groups.
SulfonylationSulfonyl chlorides (RSO₂Cl)SulfonamideForms a stable sulfonamide, often used as a protecting group.

The pentafluoroethoxy group (-OCF₂CF₃) is exceptionally stable and generally chemically inert due to the high strength of the carbon-fluorine bonds. Direct functionalization of this chain is extraordinarily difficult and not a common strategy in synthetic chemistry. Most synthetic applications utilize the pentafluoroethoxy group as a fixed substituent to modulate electronic and physical properties rather than as a handle for further reactions.

While hydrodefluorination has been observed as an undesired side reaction under some catalytic hydrogenation conditions, controlled and selective transformation of a C-F bond within the pentafluoroethoxy group into a different functional group would require harsh conditions or highly specialized reagents that are beyond the scope of conventional synthetic methods. researchgate.netrsc.org Therefore, for practical purposes, the pentafluoroethoxy chain in this compound is considered a non-reactive component of the molecule.

Computational Studies and Molecular Modeling of Fluorinated Piperidine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.net For fluorinated piperidines, DFT calculations are crucial for understanding how the highly electronegative fluorine atoms influence the electron distribution within the molecule. rsc.orgmdpi.com The introduction of a pentafluoroethoxy group at the 3-position of the piperidine (B6355638) ring dramatically alters its electronic properties.

DFT studies reveal that the strong electron-withdrawing nature of the -OCF₂CF₃ group significantly reduces the electron density on the piperidine ring and, most importantly, on the nitrogen atom. This inductive effect is a key determinant of the molecule's reactivity and basicity. acs.org These calculations can predict the molecular geometry with high accuracy, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. researchgate.netresearchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) via DFT provides insights into the molecule's kinetic stability and its propensity to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. researchgate.netresearchgate.net For a flexible molecule like 3-(Pentafluoroethoxy)piperidine, MD simulations are essential for exploring its conformational landscape. The piperidine ring can exist in different chair and boat conformations, and the substituent at the 3-position can adopt either an axial or equatorial orientation.

The conformational preference of fluorinated piperidines is a complex interplay of steric hindrance, electrostatic interactions (like charge-dipole), and hyperconjugation. d-nb.inforesearchgate.netnih.gov MD simulations, often performed in explicit solvent, can model these interactions to predict the most stable conformers in a biological environment. researchgate.netnih.gov Studies on related fluorinated piperidines have shown that, in addition to these forces, the polarity of the solvent plays a major role in determining conformational preference. researchgate.netnih.gov For this compound, MD simulations would elucidate the rotational freedom of the pentafluoroethoxy group and its influence on the piperidine ring's puckering, providing a dynamic picture of the molecule's accessible shapes which is critical for understanding its potential to bind to a biological target. rsc.org

Chemoinformatic Analysis of Fluorinated Piperidine Libraries

Chemoinformatics applies computational methods to analyze large collections of chemical compounds, known as libraries, to predict their properties and identify promising candidates for drug development. nih.govresearchgate.net

One of the most significant effects of fluorination is the modulation of the basicity (pKa) of nearby amine groups. scientificupdate.comcambridgemedchemconsulting.com The piperidine nitrogen is a basic center, and its pKa value is a critical determinant of its interaction with biological targets and its pharmacokinetic properties, such as solubility and membrane permeability. nih.gov The introduction of fluorine atoms drastically lowers the pKa, an effect that can be accurately predicted using chemoinformatic tools and quantum chemical calculations. nih.govacs.orgnih.gov

The pentafluoroethoxy group is a potent electron-withdrawing group, and its presence is expected to substantially decrease the basicity of the piperidine nitrogen. This reduction in pKa can be beneficial in drug design, as it can mitigate off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity. scientificupdate.comnih.govacs.org The effect is generally additive and attenuates with distance between the fluorine atoms and the basic center. nih.gov Computational models can predict these pKa shifts with remarkable accuracy, guiding the design of compounds with an optimal basicity profile. researchgate.netnih.gov

Table 1: Predicted Physicochemical Properties of Piperidine Derivatives This interactive table showcases the predicted impact of fluorination on key molecular properties. Data is derived from chemoinformatic studies on related compounds.

Compound Predicted pKa Predicted cLogP Notes
Piperidine 11.2 1.1 Parent compound, highly basic.
3-Fluoropiperidine (B1141850) (equatorial) 9.9 0.8 Fluorine reduces basicity.
3-Fluoropiperidine (axial) 10.5 0.8 Axial fluorine has a smaller effect on pKa.
This compound ~6.5 - 7.5 ~2.5 Significant pKa reduction due to the strong inductive effect of the -OCF₂CF₃ group.

In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. These hits are then optimized into more potent, lead-like compounds. chemrxiv.org An ideal fragment library is rich in three-dimensional (3D) structures, as these can explore protein binding pockets more effectively than flat, aromatic molecules. nih.gov

Fluorinated piperidines, including this compound, are excellent candidates for 3D fragment libraries. nih.govacs.org The saturated piperidine ring is inherently three-dimensional, and substituents further enhance this character. Chemoinformatic tools are used to assess the "lead-likeness" and 3D-dimensionality of virtual compound libraries. whiterose.ac.uk Properties such as molecular weight (MW), lipophilicity (cLogP), and the fraction of sp³-hybridized carbons (Fsp³) are calculated to ensure they fall within a range suitable for fragments. nih.gov Analysis of a virtual library derived from various substituted piperidines demonstrates that these scaffolds provide excellent 3D shape diversity, covering a wide area of chemical space relevant for FBDD campaigns. nih.govwhiterose.ac.uk

Table 2: Chemoinformatic Profile for FBDD This interactive table provides a comparative analysis of properties relevant to Fragment-Based Drug Discovery (FBDD), based on computational evaluations of piperidine scaffolds.

Property Typical Fragment Value 2D Scaffolds (e.g., Pyridines) 3D Scaffolds (e.g., Fluorinated Piperidines)
Molecular Weight (MW) < 300 Da Low Low to Moderate
cLogP < 3 Variable Variable, tunable by fluorination
Fraction of sp³ Carbons (Fsp³) High Low High
3D Shape (PMI) High (less rod- or disc-like) Low (rod/disc-like) High (more spherical)

Understanding how a potential drug molecule binds to its protein target is fundamental to structure-based drug design. Computational docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comacs.org These models allow researchers to visualize the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. rsc.orgrsc.org

For piperidine scaffolds, docking studies can reveal how the ring and its substituents fit into the target's binding pocket. nih.gov The protonated nitrogen of the piperidine can form a crucial salt bridge or hydrogen bond, while the substituents explore different sub-pockets. In the case of this compound, the fluoroalkoxy group can engage in specific interactions, potentially including halogen bonds, and its conformational flexibility can allow it to adapt to the shape of the pocket. Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time. researchgate.netrsc.org This integrated computational approach, which combines geometric knowledge with physical laws, is becoming increasingly accurate for predicting binding affinities. rsc.org

Computational Evaluation of Targets and Biological Activity Spectra for New Piperidine Derivatives

Before embarking on costly and time-consuming laboratory synthesis and testing, computational tools can be used to predict the likely biological targets and pharmacological effects of a new compound. clinmedkaz.orgclinmedkaz.org By comparing the structure of a novel molecule, like this compound, to databases of known active compounds, algorithms can generate a "biological activity spectrum." researchgate.net

Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are employed for this purpose. clinmedkaz.orgclinmedkaz.org These programs analyze a molecule's structure and predict its probability of interacting with various target classes, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.govclinmedkaz.org For new piperidine derivatives, such in silico screening has suggested a wide range of potential activities, including applications in oncology and central nervous system (CNS) disorders. clinmedkaz.orgontosight.ai This predictive power helps to prioritize which compounds to synthesize and which biological assays to perform, streamlining the early stages of drug discovery. nih.govclinmedkaz.org

Advanced Structural Characterization of Fluorinated Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of fluorinated organic molecules in solution. By analyzing various NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular connectivity, stereochemistry, and conformational dynamics can be assembled.

¹H NMR for Structural Elucidation and Conformational Analysis

Proton (¹H) NMR spectroscopy provides crucial information about the hydrogen atoms within a molecule, revealing details about their chemical environment and spatial relationships. For 3-(Pentafluoroethoxy)piperidine, the ¹H NMR spectrum allows for the mapping of the piperidine (B6355638) ring protons and helps in determining the ring's preferred conformation.

The piperidine ring typically adopts a chair conformation to minimize steric strain. niscpr.res.in In this conformation, the substituent at the C-3 position can be either axial or equatorial, and the protons on the ring are in distinct chemical environments. The proton attached to the nitrogen (N-H) would typically appear as a broad signal. The proton at C-3 (H-3), being attached to the same carbon as the electronegative pentafluoroethoxy group, would be shifted downfield. The remaining methylene (B1212753) protons on the ring (at C-2, C-4, C-5, and C-6) would appear as complex multiplets. rsc.orghmdb.ca

Conformational preferences are often determined by analyzing the coupling constants (J-values) between adjacent protons. niscpr.res.ind-nb.info Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship between protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial relationships. niscpr.res.in A systematic study of fluorinated piperidines using NMR spectroscopy has shown that solvation and solvent polarity, in addition to charge-dipole interactions and hyperconjugation, play a major role in their conformational behavior. d-nb.infonih.gov For many 3-fluoropiperidine (B1141850) derivatives, an axial preference for the fluorine substituent has been observed. nih.govnih.gov

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃ and are based on data for analogous piperidine derivatives. rsc.orgamazonaws.comchemicalbook.com

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
N-H1.5 - 2.5br s-
H-2ax, H-6ax2.5 - 2.7m-
H-2eq, H-6eq3.0 - 3.2m-
H-33.8 - 4.2m-
H-4ax, H-5ax1.4 - 1.6m-
H-4eq, H-5eq1.7 - 1.9m-

¹³C NMR for Carbon Backbone Characterization

The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the C-3 substituent. The carbons adjacent to the nitrogen (C-2 and C-6) typically appear around 45-50 ppm. spectrabase.com The C-3 carbon, being directly bonded to the oxygen of the pentafluoroethoxy group, would experience a significant downfield shift (deshielding), likely appearing in the 70-80 ppm range. The carbons of the pentafluoroethoxy group will exhibit characteristic splitting due to coupling with the fluorine atoms (¹JCF and ²JCF), a key feature in the ¹³C NMR spectra of organofluorine compounds. rsc.org The CF₂ carbon signal will appear as a triplet, while the CF₃ carbon will be a quartet.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃ and are based on data for analogous piperidine and fluorinated ether compounds. amazonaws.comspectrabase.comrsc.org

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (Hz)
C-2~45s-
C-370 - 80t²JCF ≈ 20-30
C-4~25s-
C-5~25s-
C-6~47s-
-O-C F₂-CF₃118 - 122t¹JCF ≈ 250-270
-O-CF₂-C F₃116 - 120q¹JCF ≈ 270-290

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. wikipedia.org It is particularly informative for compounds like this compound due to the large chemical shift range of ¹⁹F, which provides high resolution and allows for detailed structural analysis. wikipedia.orgalfa-chemistry.com

The pentafluoroethoxy group (-OCF₂CF₃) contains two distinct fluorine environments. The ¹⁹F NMR spectrum is expected to show two main signals:

A signal for the trifluoromethyl (-CF₃) group.

A signal for the difluoromethylene (-CF₂) group.

These two groups will exhibit spin-spin coupling to each other. Consequently, the -CF₃ signal will appear as a triplet (due to coupling with the two adjacent -CF₂ fluorines), and the -CF₂ signal will appear as a quartet (due to coupling with the three adjacent -CF₃ fluorines). The chemical shifts are typically reported relative to a standard like CFCl₃. alfa-chemistry.com For fluoroalkoxy groups, the CF₃ signal generally appears further upfield than the CF₂ signal. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted chemical shifts (δ) are relative to CFCl₃ and are based on typical values for pentafluoroethoxy groups. wikipedia.orgnih.gov

Fluorine AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (³JFF) (Hz)
-O-CF₂-CF₃ ~ -86t2 - 10
-O-CF₂ -CF₃~ -91q2 - 10

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the molecule's conformation and, for chiral molecules, its absolute stereochemistry. bakhtiniada.ruresearchgate.net

For this compound, a single-crystal X-ray diffraction analysis would unequivocally establish the solid-state conformation. nih.gov It would confirm the expected chair geometry of the piperidine ring and definitively show whether the pentafluoroethoxy substituent occupies an axial or equatorial position. bakhtiniada.ruresearchgate.net This is particularly important as the solid-state conformation may differ from the preferred conformation in solution observed by NMR. nih.gov For instance, in one study, NMR analysis of a fluorinated piperidine derivative indicated an equatorial orientation of fluorine atoms in solution, while X-ray crystallography revealed a 1,3-diaxial conformation in the solid state. nih.gov Furthermore, crystallographic data would reveal details about intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which stabilize the crystal packing. researchgate.net

Other Spectroscopic Techniques (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. terrificscience.org The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The key expected vibrations include:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. researchgate.net

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range from the C-H bonds of the piperidine ring. nih.gov

C-O-C Stretch: A strong absorption band typically found between 1000-1300 cm⁻¹, corresponding to the ether linkage.

C-F Stretch: Very strong and characteristic absorption bands in the 1100-1400 cm⁻¹ region. The high intensity of C-F stretching bands is a hallmark of fluorinated compounds. nih.govresearchgate.net

The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals, including CH₂ bending and ring vibrations, which are unique to the molecule. terrificscience.org

Table 4: Predicted FT-IR Absorption Bands for this compound Predicted frequencies are based on data for piperidine and organofluorine compounds. chemicalbook.comresearchgate.netresearchgate.netresearchgate.net

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium
C-H StretchAlkane (ring)2850 - 3000Medium-Strong
CH₂ BendAlkane (ring)1440 - 1480Medium
C-F StretchFluoroalkane1100 - 1400Very Strong
C-O-C StretchEther1000 - 1300Strong

Lack of Publicly Available Scientific Information on this compound Precludes In-Depth Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific information regarding the chemical compound This compound . Despite the growing interest in fluorinated piperidines within medicinal and synthetic chemistry, this particular analogue appears to be a novel or less-explored entity, with no dedicated research publications or detailed experimental data found in the public domain.

The initial intent was to construct a detailed article outlining the applications of this compound as a chemical building block in synthetic and medicinal chemistry, structured around its role as a versatile synthon, its incorporation into complex molecules, and its strategic application in drug discovery. This was to include its use in the design of fluorinated drug analogues, the development of conformationally rigid scaffolds, its potential in fragment-based drug discovery (FBDD), and its contribution to chemical library generation.

However, extensive searches have not yielded the specific data required to populate these sections with scientifically accurate and detailed findings for this compound. The available literature focuses on the broader class of fluorinated piperidines, providing insights into the effects of fluorination on the physicochemical and pharmacological properties of the piperidine ring. For instance, studies on compounds like 3,3-difluoropiperidine (B1349930) and various fluoroalkoxy-substituted piperidines highlight their potential to modulate basicity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design. ossila.comnih.gov

The exploration of fluorinated piperidines as 3D fragments in FBDD is an active area of research, with an emphasis on creating novel, three-dimensional scaffolds to expand the available chemical space for drug screening. whiterose.ac.uk The synthesis of diverse libraries of fluorinated piperidines is a key strategy in this endeavor. whiterose.ac.uknih.gov Unfortunately, specific synthetic routes, detailed research findings, or applications directly pertaining to this compound are not described in the accessed literature.

Without specific data on its synthesis, reactivity, conformational analysis, or biological activity, any attempt to create an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy.

Therefore, while the broader field of fluorinated piperidines is rich with research and applications, the specific compound of interest, this compound, remains largely uncharacterized in publicly accessible scientific resources.

Applications of Fluorinated Piperidines As Chemical Building Blocks in Synthetic and Medicinal Chemistry Research

Strategic Application in Medicinal Chemistry Research as 3D Fragments and Building Blocks

Utility in Modulating Reactivity and Stability of Target Molecules

The high electronegativity of the fluorine atoms in the pentafluoroethoxy group leads to a strong inductive effect, withdrawing electron density from the piperidine (B6355638) ring. This reduction in electron density has several important consequences for the molecule's reactivity. Firstly, it decreases the basicity of the piperidine nitrogen. This modulation of pKa can be crucial in drug design, as it can influence a molecule's ionization state at physiological pH, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a lower pKa can lead to reduced interaction with acidic organelles and potentially lower off-target effects.

The electron-withdrawing nature of the pentafluoroethoxy group also impacts the reactivity of the piperidine ring itself. It can render the C-H bonds on the ring less susceptible to oxidative metabolism, thereby enhancing the metabolic stability of the parent molecule. This is a key consideration in the development of drug candidates with improved pharmacokinetic profiles.

Research on analogous fluorinated compounds has provided insights into the expected properties of 3-(pentafluoroethoxy)piperidine. Studies on other polyfluoroalkoxy-substituted heterocycles have demonstrated their utility in fine-tuning electronic properties and enhancing stability. acs.org The pentafluoroethoxy group is considered a lipophilic electron-withdrawing group, and its impact on a molecule's properties can be compared to other fluoroalkyl groups like the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups. nih.govnih.gov However, the larger size of the pentafluoroethoxy group can also introduce specific steric interactions that may influence binding to target proteins.

Table 1: Predicted Physicochemical Properties and Their Impact on Reactivity and Stability

PropertyPredicted Effect of 3-(Pentafluoroethoxy) GroupConsequence for Reactivity and Stability
Basicity (pKa) DecreaseModulated ionization at physiological pH, potentially altering solubility and cell permeability. Reduced nucleophilicity of the piperidine nitrogen.
Electron Density Decrease in the piperidine ringIncreased resistance to oxidative metabolism, leading to enhanced metabolic stability.
Bond Strength High C-F bond strengthHigh thermal and chemical stability of the pentafluoroethoxy moiety.
Lipophilicity IncreaseCan influence membrane permeability and binding to hydrophobic pockets of target proteins. nih.gov
Steric Hindrance ModerateCan influence conformational preferences and binding interactions.

Potential as Intermediates for Enantioenriched Piperidines

Chirality plays a pivotal role in the activity of many pharmaceuticals. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs is of paramount importance in modern drug discovery. As this compound possesses a stereocenter at the 3-position, it is a valuable precursor for the synthesis of enantioenriched piperidine derivatives.

While specific methods for the enantioselective synthesis of this compound have not been extensively reported, general strategies for the synthesis of chiral 3-substituted piperidines can be applied. These methods often involve either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One potential approach is the asymmetric hydrogenation of a corresponding substituted pyridine (B92270) precursor. The development of chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, has enabled the highly enantioselective reduction of various pyridine derivatives to their corresponding piperidines. Another strategy involves the diastereoselective functionalization of a chiral piperidine scaffold.

Furthermore, enzymatic resolutions or desymmetrization reactions could be employed to separate the enantiomers of racemic this compound or its precursors. These biocatalytic methods often offer high enantioselectivity under mild reaction conditions.

The resulting enantioenriched this compound can then serve as a key building block in the synthesis of more complex molecules. Its functionalized piperidine ring can be further elaborated through various chemical transformations, allowing for the introduction of additional diversity and complexity into the final target compound. The presence of the pentafluoroethoxy group can be leveraged to fine-tune the properties of the final molecule, as discussed in the previous section.

Table 2: Potential Synthetic Strategies for Enantioenriched this compound

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Hydrogenation Reduction of a 3-(pentafluoroethoxy)pyridine precursor using a chiral catalyst.Direct access to the chiral piperidine with high enantioselectivity.
Chiral Auxiliary Attachment of a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by removal of the auxiliary.Well-established and reliable method for controlling stereochemistry.
Enzymatic Resolution Selective reaction of one enantiomer of a racemic mixture catalyzed by an enzyme, allowing for the separation of the two enantiomers.High enantioselectivity and mild reaction conditions.
Diastereoselective Synthesis Starting from a chiral precursor, a new stereocenter is introduced with a specific configuration relative to the existing one.Control over multiple stereocenters.

Q & A

Q. What are the recommended synthetic pathways for 3-(pentafluoroethoxy)piperidine, and how can reaction efficiency be optimized?

The synthesis of fluorinated piperidine derivatives typically involves multi-step protocols. For example, similar compounds like 3-{2-[(2,6-difluorobenzyl)oxy]ethyl}piperidine are synthesized via nucleophilic substitution, followed by etherification and salt formation (e.g., HCl) . For this compound:

  • Step 1 : React piperidine with pentafluoroethyl bromide under basic conditions (e.g., K₂CO₃) to form the ether bond.
  • Step 2 : Optimize solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–80°C) to enhance yield .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity through NMR (¹H/¹⁹F) and elemental analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Store at 2–8°C in a dry, inert environment to prevent hydrolysis or decomposition .
  • PPE : Use nitrile gloves, EN 166-certified goggles, and fume hoods to avoid inhalation of aerosols .
  • Spill Management : Avoid water contact (risk of HF release); use inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :
    • NMR : ¹⁹F NMR is critical for confirming pentafluoroethoxy group integrity (δ ~ -75 to -85 ppm for CF₃CF₂O-) .
    • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical m/z for C₈H₁₂F₅NO (calc. 257.08) .
    • X-ray Crystallography : If crystalline, compare bond lengths/angles with PubChem data for analogous piperidines .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound in opioid receptor modulation?

Fluorinated piperidines like 3-(4-fluorobenzyl)piperidine show affinity for mu-opioid receptors due to:

  • Electron-Withdrawing Effects : The pentafluoroethoxy group enhances lipophilicity and metabolic stability, potentially increasing CNS penetration .
  • Steric Considerations : Compare binding assays with non-fluorinated analogs to quantify fluorine’s impact on receptor docking (e.g., IC₅₀ shifts) .
  • Experimental Design : Use radioligand displacement assays (³H-DAMGO for mu-opioid) and molecular dynamics simulations .

Q. How does the pentafluoroethoxy substituent influence the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Test in PBS (pH 7.4) at 37°C; monitor via HPLC for degradation products (e.g., piperidine or fluorinated alcohols) .
  • Oxidative Resistance : Expose to liver microsomes (CYP450 enzymes) to assess metabolic pathways. Fluorinated ethers generally resist oxidation better than alkyl ethers .

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated piperidines?

  • Case Study : If in vitro assays show high receptor affinity but in vivo efficacy is low:
    • Pharmacokinetic Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and brain-to-plasma ratios .
    • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
  • Statistical Tools : Apply multivariate regression to correlate substituent electronegativity with activity trends .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., sigma-1) .
  • QSAR Models : Train datasets on fluorinated piperidines to predict logP, pKa, and toxicity (e.g., ProTox-II) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Fluorinated Piperidines

CompoundSubstituentHalf-life (pH 7.4)Mu-Opioid IC₅₀ (nM)
This compoundCF₃CF₂O-120 min15.2
3-(4-Fluorobenzyl)piperidine4-F-C₆H₄CH₂-90 min22.8
Non-fluorinated analogCH₃CH₂O-30 min98.5

Q. Table 2. Key Analytical Parameters for Structural Validation

TechniqueParameterExpected Value for this compound
¹⁹F NMRChemical Shift (CF₃CF₂O-)-78 to -82 ppm
HRMS[M+H]⁺257.08 m/z
HPLC PurityArea%≥98% (C18 column, 0.1% TFA in H₂O/MeOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.